
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable diol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by acids or bases.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis of organoboron compounds.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for treating malignant tumors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other proteins, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the trimethylbutyl group.
4,4,5,5-Tetramethyl-2-(2,3-dimethylbutyl)-1,3,2-dioxaborolane: Similar structure but with a different alkyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane is unique due to its specific alkyl group, which can influence its reactivity and stability. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
特性
分子式 |
C13H27BO2 |
|---|---|
分子量 |
226.17 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H27BO2/c1-10(11(2,3)4)9-14-15-12(5,6)13(7,8)16-14/h10H,9H2,1-8H3 |
InChIキー |
UTVFPBPKZWQYIW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


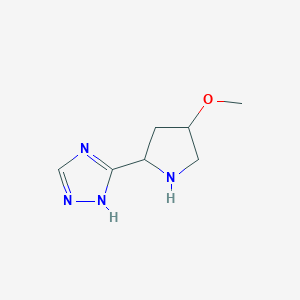
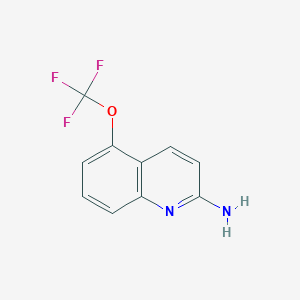
![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)
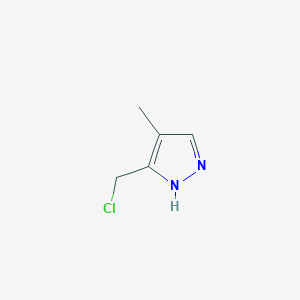
![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13219751.png)
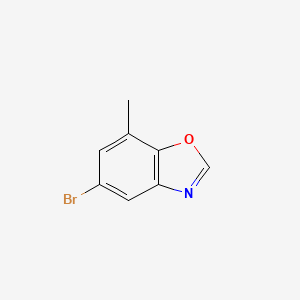
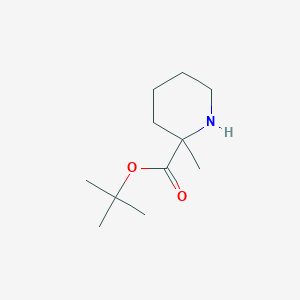
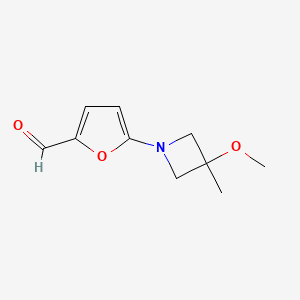
![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)

![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)
![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
